molecular formula C17H15Cl2NO3 B3471526 4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl butyrate

4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl butyrate

Cat. No.: B3471526
M. Wt: 352.2 g/mol
InChI Key: WRZCRAZVLWIKNU-UHFFFAOYSA-N
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Description

The compound “4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl butyrate” is an organic compound containing a carboxylic ester functional group, an amide functional group, and a dichlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a dichlorophenyl-carbonyl compound, followed by esterification with butyric acid or a butyrate ester .


Molecular Structure Analysis

The molecular structure would include a dichlorophenyl group attached to a carbonyl (C=O) group, which is in turn connected to an amine group that is attached to a phenyl ring. The phenyl ring would then be connected to a butyrate ester group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including hydrolysis of the ester group, reactions of the amide group, or substitution reactions on the dichlorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and exploring its reactivity .

Properties

IUPAC Name

[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-2-3-16(21)23-13-7-4-11(5-8-13)17(22)20-15-10-12(18)6-9-14(15)19/h4-10H,2-3H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZCRAZVLWIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl butyrate
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